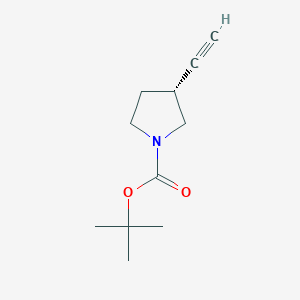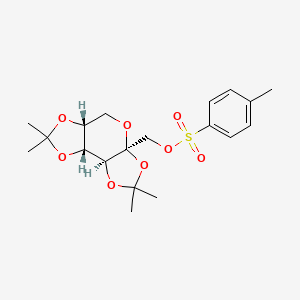
(R)-2-Amino-5-methylhex-4-enoic acid
Overview
Description
(R)-2-Amino-5-methylhex-4-enoic acid, also known as (R)-2-amino-5-methylhexanoic acid or (R)-2-amino-5-methylhex-4-enoate, is a naturally occurring amino acid found in many organisms. It is an important metabolite in the metabolism of proteins and carbohydrates, and it is also a key component of many metabolic pathways. In addition, (R)-2-amino-5-methylhex-4-enoic acid is an important precursor for the synthesis of other compounds, such as amino acids and nucleotides. It is also a key component of many biochemical and physiological processes.
Scientific Research Applications
Biosynthesis Studies
The biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica was explored using labeled precursor feeding techniques, revealing isoleucine as an effective precursor. This study discusses two possible biosynthetic mechanisms based on their findings (Fowden & Mazelis, 1971).
Characterization in Plant Species
Research on Aesculus californica identified five amino acids, including 2-amino-4-methylhex-4-enoic acid, as significant components of the free amino acid pool in seeds. The role of this acid as an analogue of phenylalanine was considered in relation to plant phenylalanyl-sRNA synthetase enzymes (Fowden, 1968).
Enzyme Studies
A study focusing on the phenylalanyl-transfer-ribonucleic acid synthetases of various Aesculus species revealed that 2-amino-4-methylhex-4-enoic acid was activated with a higher Km compared to phenylalanine. This suggests discrimination against this amino acid in protein synthesis processes (Anderson & Fowden, 1970).
Chemical Synthesis and Modification
Research on the synthesis of N-protected 14C-labelled (2E)-5-amino-5-methylhex-2-enoic acid analogues demonstrates the development of new methods for preparing these compounds, which can be used in various chemical studies (Jessen, Selvig, & Valsborg, 2001).
Catalytic Studies
An investigation into the palladium-catalyzed hydrogenation of related compounds provided insights into the conversion of molecular dissymmetry into centrodissymmetry, which is valuable for understanding the absolute configuration of allenes, a related compound class (Crombie, Jenkins, & Roblin, 1975).
properties
IUPAC Name |
(2R)-2-amino-5-methylhex-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-5-methylhex-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)









![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)
